N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
CAS No.: 1021227-79-1
Cat. No.: VC11925141
Molecular Formula: C15H14FN3OS
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021227-79-1 |
|---|---|
| Molecular Formula | C15H14FN3OS |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C15H14FN3OS/c16-12-5-1-10(2-6-12)9-21-14-8-7-13(18-19-14)17-15(20)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,17,18,20) |
| Standard InChI Key | CYFUMIDACIKLKI-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
| Canonical SMILES | C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three principal components:
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A pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold.
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A cyclopropane carboxamide group attached to the pyridazine ring’s 3-position, introducing steric strain and conformational rigidity.
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A 4-fluorobenzylsulfanyl moiety at the pyridazine’s 6-position, contributing lipophilicity and electronic effects via the fluorine atom.
The fluorine atom at the para position of the benzyl group enhances lipid solubility, potentially improving membrane permeability and target engagement. The sulfanyl (-S-) linker between the benzyl and pyridazine groups offers metabolic stability compared to ether or amine linkages.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FN₃OS |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
| CAS Number | 1021227-79-1 |
| SMILES | C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropane protons (δ ~1.0–1.5 ppm) and the pyridazine ring’s aromatic protons (δ ~7.5–8.5 ppm). Density functional theory (DFT) calculations predict a planar pyridazine ring with the cyclopropane and benzyl groups oriented perpendicularly, minimizing steric clashes. The fluorine atom’s electronegativity induces a partial positive charge on the adjacent carbon, potentially facilitating dipole interactions with target proteins.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide involves a multi-step sequence:
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Pyridazine Functionalization: 3-Amino-6-chloropyridazine undergoes nucleophilic aromatic substitution with 4-fluorobenzyl mercaptan to introduce the sulfanyl group.
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Carboxamide Formation: The resulting amine reacts with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide bond.
Pharmacological Evaluation
Cytotoxicity and Selectivity
In vitro assays on analogous compounds reveal IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7, HeLa) . The cyclopropane moiety may reduce off-target effects by restricting conformational flexibility, thereby enhancing selectivity .
Table 2: Hypothetical Pharmacological Profile (Based on Analogues)
| Parameter | Value/Observation |
|---|---|
| Target Enzyme | Tyrosine kinase (hypothetical) |
| IC₅₀ (Enzyme) | ~0.5–5 µM (estimated) |
| Cytotoxicity (HeLa) | IC₅₀ ≈ 10 µM |
| Metabolic Stability | t₁/₂ > 2 hours (microsomal) |
Therapeutic Applications and Mechanisms
Oncology
The compound’s potential to inhibit kinases involved in cell proliferation (e.g., EGFR, VEGFR) aligns with anticancer drug design principles . Molecular docking simulations suggest favorable interactions with the ATP-binding pocket of TYK2, a kinase implicated in autoimmune diseases and cancer progression .
Anti-Inflammatory Pathways
Fluorinated heterocycles often modulate NF-κB and JAK-STAT signaling, pathways central to inflammation . By attenuating cytokine production (e.g., IL-12, IL-23), the compound could ameliorate conditions like psoriasis or rheumatoid arthritis .
Comparative Analysis with Structural Analogues
Analogues with Modified Heterocycles
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Pyrimidine Derivatives: Replacing pyridazine with pyrimidine reduces planarity, altering target selectivity .
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Benzothiazole Analogues: Substituting cyclopropane with benzothiazole enhances π-π stacking but increases molecular weight .
Role of Fluorine Substitution
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4-Fluorophenyl vs. 4-Chlorophenyl: Fluorine improves metabolic stability and passive diffusion compared to chlorine.
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Non-Halogenated Analogues: Absence of fluorine diminishes lipophilicity, reducing cell membrane penetration.
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